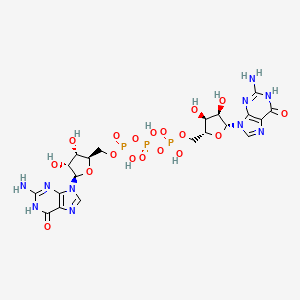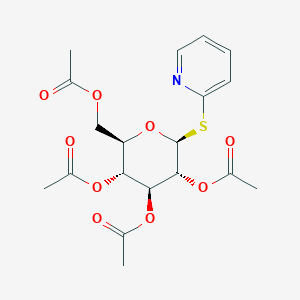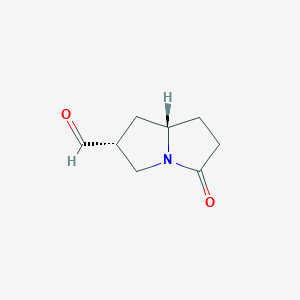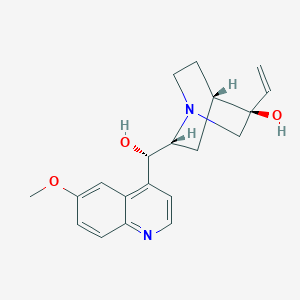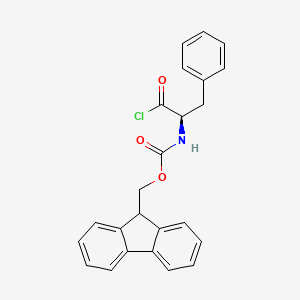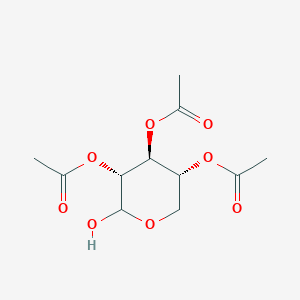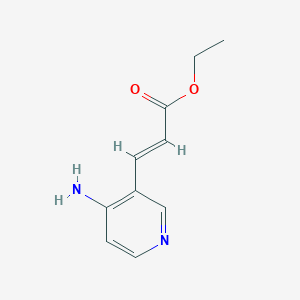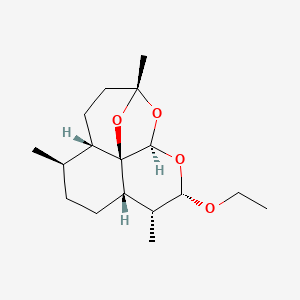
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CRF (human, rat) is an endogenous peptide agonist for the CRF receptor . It stimulates the synthesis and release of ACTH from the anterior pituitary . It is a 41-peptide produced mainly in the hypothalamus . The peptide hormone stimulates ACTH release from the anterior lobe of the pituitary gland .
Synthesis Analysis
The synthesis of CRF involves a variety of processes. The hypothalamus plays a primary role in the regulation of the pituitary-adrenocortical axis . The development of radioimmunoassays for ACTH and quantitative in vitro methods for assaying hypophysiotropic substances, along with the utilization of ion exchange and high performance liquid chromatographic techniques led to the successful purification of CRF from sheep hypothalamic extracts .Molecular Structure Analysis
The CRF 2γ cDNA encodes for a 397-amino acid receptor that has an amino terminus with no significant homology to the already reported α- and β-termini . The sequence of CRF has been determined in a variety of species, including sheep, man, rats, pigs, goats and cows .Chemical Reactions Analysis
CRF rapidly changes Schaffer Collateral (SC) input into hippocampal CA1 pyramidal cells (PC) by modulating both functional and structural aspects of these synapses . It also stimulates the secretion of corticotropin in the anterior pituitary, which in turn regulates adrenal cortex synthetic/secretory activity .Physical And Chemical Properties Analysis
The molecular weight of CRF is 4757.45 g/mol . It is a lyophilized solid and is stored at −20°C .Mécanisme D'action
CRF orchestrates our body’s response to stressful stimuli . It rapidly changes Schaffer Collateral (SC) input into hippocampal CA1 pyramidal cells (PC) by modulating both functional and structural aspects of these synapses . It also plays an important role in the endocrine, behavioral, and immune response to stress .
Safety and Hazards
Propriétés
Numéro CAS |
100513-58-4 |
|---|---|
Nom du produit |
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT |
Formule moléculaire |
C217H353N61O65S2 |
Poids moléculaire |
4920.62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



